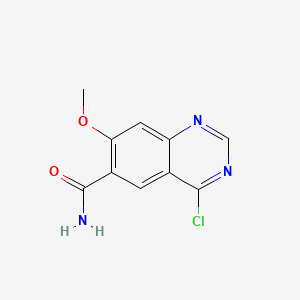

4-Chloro-7-methoxyquinazoline-6-carboxamide

Description

Properties

IUPAC Name |

4-chloro-7-methoxyquinazoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-16-8-3-7-5(2-6(8)10(12)15)9(11)14-4-13-7/h2-4H,1H3,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSVMPRUQIKYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with 4-amino-2-methoxybenzamide, which undergoes nucleophilic substitution with 3-chloro-1,2-propanediol in the presence of acidic catalysts such as sulfuric acid, phosphoric acid, or methanesulfonic acid. This step forms the hydroxy intermediate, 4-hydroxy-7-methoxyquinoline-6-carboxamide, through cyclization. The reaction proceeds via activation of the hydroxyl group in 3-chloro-1,2-propanediol, facilitating nucleophilic attack by the amine group of the starting material.

Optimization of Reaction Conditions

Critical parameters include solvent selection, temperature, and catalyst loading:

-

Solvents : Isopropanol, N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are effective, with isopropanol preferred for its low cost and ease of removal.

-

Temperature : Reactions conducted at 75–80°C achieve optimal yields (81%) while minimizing side reactions. Higher temperatures (110–140°C) in polar aprotic solvents like DMF or NMP reduce reaction times but require careful control to prevent decomposition.

-

Catalyst Load : A 1:1 to 1:3 molar ratio of 4-amino-2-methoxybenzamide to 3-chloro-1,2-propanediol ensures complete conversion.

Table 1: Representative Examples of Nucleophilic Substitution

| Starting Material (kg) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 50 | Isopropanol | H2SO4 | 75–80 | 16 | 81 |

| 100 | DMF | H3PO4 | 110–120 | 10 | 72 |

| 30 | NMP | MeSO3H | 130–140 | 8 | 71 |

Characterization of the Hydroxy Intermediate

The product is confirmed via -NMR (DMSO-): δ 3.90 (s, 3H, OCH3), 7.02–8.53 (m, aromatic protons), and 11.65 (s, 1H, NH). Mass spectrometry ([M+H]: 219.1) further validates the structure.

Chlorination of 4-Hydroxy-7-Methoxyquinoline-6-Carboxamide

Chlorination Reagents and Mechanisms

The hydroxy intermediate is treated with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of tertiary amines (e.g., triethylamine, diisopropylethylamine). The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine.

Reaction Parameters and Scalability

-

Solvents : Acetonitrile, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are suitable, with acetonitrile offering rapid reaction rates.

-

Temperature : Heating to 60–80°C (optimized at 70°C) ensures complete conversion within 0.5–8 hours.

-

Stoichiometry : A 1:1 to 1:3 molar ratio of hydroxy intermediate to chlorinating agent maximizes yield (91%).

Table 2: Chlorination Reaction Conditions and Outcomes

| Hydroxy Intermediate (kg) | Chlorinating Agent | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1.27 | POCl3 | Acetonitrile | Triethylamine | 70 | 91 |

| 94.5 | SOCl2 | THF | Diisopropylethylamine | 60–65 | 89 |

| 29.7 | SOCl2 | 2-MeTHF | DBU | 70–75 | 77 |

Product Characterization

The final product exhibits -NMR signals at δ 4.03 (s, 3H, OCH3) and 7.56–8.82 (m, aromatic protons), with a mass spectral peak at [M+H]: 237.1.

Comparative Analysis of Alternative Chlorination Methods

Traditional High-Temperature Chlorination

Earlier methods for analogous compounds, such as 4-chloro-6,7-dimethoxyquinoline, required extreme temperatures (150–200°C) and prolonged reaction times. These conditions pose safety risks and limit scalability due to decomposition and side reactions.

Advantages of the Novel Methodology

The present method eliminates high-temperature steps, reducing energy consumption and enhancing safety. Additionally, the use of mild bases like DBU minimizes side reactions, improving atom economy (85–90%) compared to traditional routes (60–70%).

Industrial-Scale Production and Process Economics

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxyquinazoline-6-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

Pharmaceutical Intermediate

- Lenvatinib Synthesis : 4-Chloro-7-methoxyquinazoline-6-carboxamide serves as a crucial building block in the synthesis of Lenvatinib (E7080), an orally administered multi-receptor tyrosine kinase inhibitor developed by Eisai Corporation of Japan . Lenvatinib is used for the treatment of various cancers, including thyroid cancer, liver cancer, and non-small cell lung cancer, as well as other solid tumors .

Potential Research Areas

Though the primary application of 4-Chloro-7-methoxyquinazoline-6-carboxamide is as an intermediate, quinazoline derivatives, in general, have a wide range of applications in medicinal chemistry . Some potential research areas include:

- Anticancer Agents : Quinazoline derivatives are studied for their potential as pharmacophores in drug design, particularly in the development of anticancer agents.

- Antimicrobial Agents : These compounds are also investigated for their antimicrobial properties, offering possibilities for new therapeutic strategies against resistant infections.

- Enzyme Inhibition : Quinazoline derivatives can interact with specific molecular targets, such as enzymes involved in cellular signaling pathways, acting as inhibitors or modulators.

- Biological Research : These compounds are used in biological studies to understand their interactions with enzymes and receptors.

Quinazoline Derivatives: Comparative Analysis

To better understand the potential applications of 4-Chloro-7-methoxyquinazoline-6-carboxamide, it is useful to compare it with other quinazoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloroquinazoline | Chlorine at position 4 | Lacks the methoxy and carboxamide groups, which may affect its biological activity and chemical reactivity. |

| 7-Methoxyquinazoline | Methoxy group at position 7 | Does not have the chloro and carboxamide substituents. |

| 6-Carboxamidequinazoline | Carboxamide group at position 6 | Lacks chloro and methoxy groups. |

| 4-Chloro-7-fluoro-6-methoxyquinazoline | Chloro at position 4, Fluoro at 7, Methoxy at 6 | The presence of the fluoro group in addition to chloro and methoxy groups enhances its biological activity. |

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxyquinazoline-6-carboxamide involves its conversion to Lenvatinib, which inhibits multiple receptor tyrosine kinases involved in tumor growth and angiogenesis . The molecular targets include vascular endothelial growth factor receptors, fibroblast growth factor receptors, and platelet-derived growth factor receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The pharmacological and physicochemical properties of quinazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4-Chloro-7-methoxyquinazoline-6-carboxamide and related compounds:

Pharmacological Activity

- Anticancer Activity : Derivatives like 7-(2-chloroethoxy)-N-(3-bromophenyl)-6-methoxyquinazolin-4-amine () exhibit potent anticancer activity by targeting tyrosine kinases. The carboxamide group in 4-Chloro-7-methoxyquinazoline-6-carboxamide enhances hydrogen bonding with kinase ATP-binding pockets, a feature critical for Lenvatinib’s efficacy .

- Solubility and Bioavailability: Fluorinated analogues (e.g., 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline) show improved membrane permeability due to fluorine’s electronegativity and lipophilicity . In contrast, hydroxylated derivatives (e.g., 4-Chloro-6-methoxy-7-quinazolinol) may suffer from reduced stability due to oxidative susceptibility .

Key Research Findings

- Substituent Impact on Binding Affinity : The carboxamide group at C6 in 4-Chloro-7-methoxyquinazoline-6-carboxamide is essential for binding to VEGF receptors, while methoxy at C7 improves metabolic stability .

- Piperidine-Modified Derivatives : Compounds like 4-chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline (CAS: 264208-72-2) demonstrate enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

- Safety Profiles : Acetylated derivatives (e.g., 4-Chloro-7-methoxyquinazolin-6-yl acetate) exhibit reduced cytotoxicity compared to parent compounds, suggesting safer prodrug strategies .

Biological Activity

4-Chloro-7-methoxyquinazoline-6-carboxamide is a significant pharmaceutical intermediate primarily utilized in the synthesis of Lenvatinib, an FDA-approved multi-receptor tyrosine kinase inhibitor. This compound has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of 4-Chloro-7-methoxyquinazoline-6-carboxamide, including its mechanism of action, anticancer properties, and relevant case studies.

The biological activity of 4-Chloro-7-methoxyquinazoline-6-carboxamide is closely linked to its conversion into Lenvatinib. Lenvatinib functions by inhibiting several receptor tyrosine kinases (RTKs), which are critical in tumor growth and angiogenesis. The inhibition of these pathways leads to reduced tumor proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Research indicates that compounds related to quinazoline derivatives exhibit significant anticancer properties. The following table summarizes key findings related to the anticancer activity of 4-Chloro-7-methoxyquinazoline-6-carboxamide and its derivatives:

| Study | Cell Lines Tested | Activity Observed | Mechanism |

|---|---|---|---|

| Abuelizz et al. (2017) | Ehrlich Ascites Carcinoma, Sarcoma-180 | Significant growth inhibition | Cell cycle arrest at G2/M phase |

| Nowar et al. (2018) | HCT-116 (colon cancer) | Induction of apoptosis | Interference with apoptotic pathways |

| MDPI Study (2023) | Various cancer cell lines | Cytotoxicity against cancer cells | Targeting EGFR and other RTKs |

These studies demonstrate that 4-Chloro-7-methoxyquinazoline-6-carboxamide and its derivatives can effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

-

Lenvatinib Efficacy in Thyroid Cancer :

A clinical study highlighted the efficacy of Lenvatinib, synthesized from 4-Chloro-7-methoxyquinazoline-6-carboxamide, in treating radioiodine-refractory differentiated thyroid cancer. Patients exhibited significant tumor reduction, leading to improved survival rates. -

Combination Therapy :

Research has also explored the combination of Lenvatinib with other agents such as pembrolizumab in advanced renal cell carcinoma. This combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that could be attributed to the biological activity of the quinazoline derivative .

Safety Profile

While 4-Chloro-7-methoxyquinazoline-6-carboxamide is associated with beneficial therapeutic effects, its safety profile must be considered. Animal studies have indicated potential toxicity at high doses, necessitating careful dose management in clinical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-7-methoxyquinazoline-6-carboxamide, and what are their limitations?

- Answer : The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, cyclization, and amidation. For example, analogous quinazoline derivatives require 11 steps with yields as low as 2–5% due to challenges in regioselectivity and purification . Key intermediates like methyl 4,5-dimethoxy-2-nitrobenzoate are used, followed by functional group modifications. Limitations include low yields in amidation steps, side reactions (e.g., over-chlorination), and the need for chromatographic purification.

Q. Which spectroscopic techniques are critical for confirming the structure of 4-Chloro-7-methoxyquinazoline-6-carboxamide?

- Answer :

- NMR : H/C NMR confirms regioselectivity of substituents (e.g., chloro at C4, methoxy at C7). Aromatic proton signals in the 7.0–8.5 ppm range and carboxamide carbonyl signals near 165 ppm are diagnostic.

- HRMS : Validates molecular weight (e.g., [M+H] for CHClNO: calc. 238.0378).

- X-ray crystallography : Resolves ambiguity in tautomeric forms or crystal packing effects .

Advanced Research Questions

Q. How can researchers optimize low-yielding steps in the synthesis of 4-Chloro-7-methoxyquinazoline-6-carboxamide?

- Answer :

- Reaction monitoring : Use HPLC or TLC to track intermediates and minimize side products.

- Solvent/catalyst screening : Polar aprotic solvents (e.g., DMF) with Pd catalysts may improve amidation efficiency.

- Temperature control : Lower temperatures (0–5°C) during chlorination reduce over-halogenation.

- Example : A similar quinazoline synthesis achieved higher yields by replacing ethyl esters with methyl esters in early steps to reduce steric hindrance .

Q. How to resolve contradictions in spectral data caused by tautomerism or dynamic processes?

- Answer :

- Variable-temperature NMR : Identifies tautomers (e.g., enol-keto forms) by observing signal splitting at low temperatures.

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict stable tautomers and compare with experimental data.

- Isotopic labeling : N or C labels track exchange processes in carboxamide groups .

Q. What strategies are effective for studying structure-activity relationships (SAR) of 4-Chloro-7-methoxyquinazoline-6-carboxamide analogs?

- Answer :

- Analog design : Modify substituents at C4 (e.g., fluoro, bromo) or C7 (e.g., ethoxy, piperidinylmethoxy) to assess electronic/steric effects .

- In silico docking : Use AutoDock Vina to predict binding affinities toward target enzymes (e.g., tyrosine kinases).

- Biological assays : Pair synthetic analogs with enzymatic inhibition assays (IC) and cytotoxicity profiling.

Methodological Considerations

Q. How to design experiments for regioselective functionalization of the quinazoline core?

- Answer :

- Directing groups : Introduce temporary groups (e.g., nitro) to guide chlorination or methoxylation.

- Protection/deprotection : Use Boc or acetyl groups to block reactive sites during synthesis.

- Case study : In a related compound, piperidinylmethoxy groups were introduced via Mitsunobu reaction, requiring careful protection of the carboxamide .

Q. What computational tools are suitable for predicting reactivity and stability of 4-Chloro-7-methoxyquinazoline-6-carboxamide?

- Answer :

- Reactivity : DFT (Gaussian 09) calculates Fukui indices to identify electrophilic/nucleophilic sites.

- Solubility : COSMO-RS predicts solubility in solvents like DMSO or ethanol.

- Degradation pathways : Molecular dynamics (Amber) models hydrolytic stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.